Reduced Hydrogen-Bond Donor Count vs. Natural Product S-1-(4-hydroxy-3-methoxyphenethyl)-5-hydroxypyrrolidin-2-one
The target compound possesses a single hydrogen-bond donor (1 HBD) due to its 4-methoxy substituent, whereas the closest natural analog, S-1-(4-hydroxy-3-methoxyphenethyl)-5-hydroxypyrrolidin-2-one, has two (2 HBD) owing to its free phenolic hydroxyl [1]. This structural difference reduces the compound's capacity for glucuronidation and sulfation at the phenyl ring while potentially improving passive membrane permeability, as predicted by the lower HBD count relative to TPSA [2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (PubChem computed value) |
| Comparator Or Baseline | S-1-(4-hydroxy-3-methoxyphenethyl)-5-hydroxypyrrolidin-2-one: 2 HBDs |
| Quantified Difference | Target has 1 fewer HBD; TPSA is 49.8 Ų vs. an estimated ~70 Ų for the analog (calculated from analogous structures). |
| Conditions | Computed molecular properties (PubChem). |
Why This Matters
In drug discovery, a lower HBD count generally correlates with improved oral absorption and blood-brain barrier penetration, making this compound a potentially superior scaffold for CNS-targeting libraries where phenolic analogs may fail due to excessive phase II metabolism.
- [1] Wu, J., et al. (2020). Alkaloids from the stem barks of Erythrina stricta. Phytochemistry, 170, 112220. View Source
- [2] PubChem. 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-. Computed Properties. View Source
